tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate
Description
tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.4 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(3-phenylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-14(16(19)20-17(2,3)4)13-18-12-8-11-15-9-6-5-7-10-15/h5-7,9-10,14,18H,8,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEMRXGGHCFSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate typically involves the reaction of tert-butyl 2-methyl-3-bromopropanoate with 3-phenylpropylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate: Known for its unique structure and diverse applications.
tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]pentanoate: Similar structure but with a pentanoate group instead of a propanoate group.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .
Biological Activity
Tert-butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.4 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and mechanisms of action.
- Chemical Name : this compound
- CAS Number : 1221342-32-0
- Molecular Weight : 277.4 g/mol
- Molecular Formula : C17H27NO2
The biological activity of this compound primarily involves its interaction with specific molecular targets, which can modulate various biochemical pathways:
- Target Proteins : The compound interacts with proteins such as enzymes and receptors, influencing their activity.
- Biochemical Pathways : It has been shown to affect pathways related to sterol biosynthesis by potentially inhibiting sterol 14-alpha demethylase (CYP51), leading to alterations in cell membrane structure and function.
In Vitro Studies
Research indicates that this compound exhibits several biological activities:
- Cell Signaling Modulation : The compound influences cellular signaling pathways, impacting gene expression and cellular metabolism.
- Effects on Ion Channels : It has been observed to enhance the slow inactivation of voltage-gated sodium channels, which can significantly impact cellular signaling processes.
In Vivo Studies
In animal models, the effects of this compound vary based on dosage:
- At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions.
- Understanding the dose-response relationship is crucial for potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Cell Signaling | Modulates pathways affecting gene expression | |
| Ion Channel Activity | Enhances slow inactivation of sodium channels | |
| Dosage Effects | Beneficial at low doses; toxic at high doses |
Specific Research Findings
- Sterol Biosynthesis : Inhibition of CYP51 leads to disrupted sterol biosynthesis, affecting cellular integrity and function.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is necessary to elucidate these effects fully .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for assessing its therapeutic potential:
- Absorption : The compound's ability to permeate biological membranes is influenced by its chemical structure.
- Metabolism : It undergoes metabolic transformations that can affect its biological activity and toxicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
